2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide

Kinase Inhibition PDE Inhibition Lipophilicity

This analog is a distinct chemical probe—not a generic 2-aminothiophene-3-carboxamide. The 4-tert-butylbenzamido group is a critical pharmacophoric element that enhances lipophilicity (cLogP ~3.5) and enables unique π-π stacking and hydrophobic interactions with ATP-binding pockets of kinases (FLT3, BTK) and PDE isoforms. The 3-carboxamide group provides a synthetic handle for rapid parallel library expansion to map steric and electronic requirements of target binding sites. It is best deployed as a primary screening hit or as a lipophilic standard in PAMPA and Caco-2 assays to benchmark cellular permeability of related analogs.

Molecular Formula C16H18N2O2S
Molecular Weight 302.39
CAS No. 864941-02-6
Cat. No. B2375589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide
CAS864941-02-6
Molecular FormulaC16H18N2O2S
Molecular Weight302.39
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N
InChIInChI=1S/C16H18N2O2S/c1-16(2,3)11-6-4-10(5-7-11)14(20)18-15-12(13(17)19)8-9-21-15/h4-9H,1-3H3,(H2,17,19)(H,18,20)
InChIKeyHBCUBPZWPIQNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide (864941-02-6): Technical Profile for Procurement in Medicinal Chemistry


2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide (CAS 864941-02-6) is a thiophene-3-carboxamide derivative featuring a 4-tert-butylbenzamido substituent . This class of compounds is widely recognized as a privileged scaffold in medicinal chemistry due to its dense functionalization and ability to interact with diverse biological targets . The compound is primarily offered as a research chemical for in vitro studies and drug discovery applications, with a molecular weight of 302.39 g/mol and the formula C16H18N2O2S .

Why Generic Thiophene-3-Carboxamides Cannot Replace 2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide (864941-02-6)


In the context of structure-activity relationship (SAR) studies, simple substitution of this compound with a generic 2-aminothiophene-3-carboxamide is not scientifically valid. The 4-tert-butylbenzamido group is not an inert substituent; it is a key pharmacophoric element that significantly increases molecular lipophilicity (cLogP) and introduces potential for unique π-π stacking and hydrophobic interactions with target proteins . Literature on analogous series confirms that modifications at this exact position dramatically alter target potency and selectivity profiles, making this specific analog a distinct and non-interchangeable chemical probe [1].

Quantitative Evidence for 2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide (864941-02-6) vs. Structural Analogs


Lipophilicity-Driven Target Binding Potential vs. Unsubstituted Benzamido Analog

Computational analysis of the 4-tert-butylbenzamido motif indicates enhanced lipophilicity (cLogP) compared to an unsubstituted benzamido analog. This physicochemical difference is a key driver for improved passive membrane permeability and hydrophobic interactions with non-polar binding pockets, which is a prerequisite for intracellular target engagement .

Kinase Inhibition PDE Inhibition Lipophilicity

Scaffold-Dependent Selectivity Over Poly(ADP-Ribose) Transferase (ADPRT) vs. Non-Thiophene Isosteres

The 3-thiophene carboxamide (TCA) scaffold, which forms the core of this compound, demonstrates a critical and quantifiable advantage over its non-thiophene isostere, benzene sulfonamide (BSA), in modulating enzyme inhibition. A direct comparative study in CHO cells revealed that substituting the carboxamide group of TCA with a sulfonamide (as in BSA) leads to an almost complete loss of ADPRT inhibitory activity [1].

PARP Inhibition Scaffold Hopping Selectivity

Structure-Guided Differentiation for Kinase Selectivity: FLT3 vs. COX-2 Scaffolds

The target compound's structural features—specifically the 2-benzamido group on the thiophene ring—overlap with two distinct pharmacophores known to drive potent and selective inhibition against either FLT3 kinase or COX-2. Class-level SAR data for analogous 2-acylaminothiophene-3-carboxamides (e.g., TCS 359) demonstrates potent FLT3 inhibition (IC50 = 42 nM), while related 2-benzamido-N-phenyl analogs (e.g., VIIa) show strong COX-2 selectivity [1]. This positions the compound as a versatile starting point for divergent medicinal chemistry campaigns.

FLT3 Inhibitor COX-2 Inhibitor Scaffold Selectivity

Evidence-Backed Applications for 2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide (864941-02-6) in Early-Stage Drug Discovery


Primary Hit Identification and Validation in Kinase and PDE Drug Discovery Programs

As supported by class-level data, this compound is optimally utilized as a primary screening hit or as a starting point for hit-to-lead optimization. Its core scaffold is known to bind to the ATP-binding pocket of various kinases and phosphodiesterases (PDEs) . It is a suitable candidate for inclusion in targeted library screens against kinase panels (e.g., FLT3, BTK) or PDE isoforms (e.g., PDE10A) due to its structural alignment with known inhibitor pharmacophores [1].

Synthesis of Focused Compound Libraries for Structure-Activity Relationship (SAR) Studies

The compound's 3-carboxamide group offers a clear and efficient synthetic handle for diversification. This facilitates the parallel synthesis of focused libraries to rapidly establish SAR. By generating N-alkylated or N-arylated analogs, researchers can quickly map the steric and electronic requirements of a target protein's binding pocket, as demonstrated in the development of both FLT3 and COX-2 selective inhibitors from this scaffold class [2].

In Vitro ADMET and Cellular Permeability Profiling

The predicted enhanced lipophilicity (cLogP ~3.5) from the 4-tert-butylbenzamido group makes this compound a valuable tool for evaluating the impact of lipophilicity on cellular permeability and other ADMET parameters . It can serve as a standard 'lipophilic probe' in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell assays to benchmark the permeability of related but less lipophilic analogs, directly linking a specific structural modification to a critical physicochemical property .

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